molecular formula C14H20N2O2 B3160253 Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate CAS No. 866020-08-8

Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate

Cat. No. B3160253
CAS RN: 866020-08-8
M. Wt: 248.32 g/mol
InChI Key: FSZZRRLGWBCGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate (MAPB) is a chemical compound that belongs to the class of psychoactive substances known as phenethylamines. It is a derivative of benzene and is structurally similar to other psychoactive substances such as amphetamines and MDMA. MAPB has been the subject of scientific research due to its potential use as a tool for studying the mechanisms of action of psychoactive substances.

Mechanism of Action

Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate acts as a releasing agent for serotonin, norepinephrine, and dopamine. It binds to the serotonin transporter, norepinephrine transporter, and dopamine transporter, causing them to release the neurotransmitters into the synapse. This leads to an increase in the levels of these neurotransmitters in the brain, which can produce effects such as euphoria, increased energy, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate are similar to those of other psychoactive substances such as amphetamines and MDMA. It increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to effects such as increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and altered perception.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate has several advantages as a tool for studying the mechanisms of action of psychoactive substances. It is relatively easy to synthesize and has a high purity, making it a reliable and consistent tool for research. It also produces effects that are similar to those of other psychoactive substances, making it a useful tool for comparing the effects of different substances.
However, there are also some limitations to the use of Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate in lab experiments. It is a psychoactive substance and can produce potentially harmful effects if not used carefully. It is also illegal in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate. One area of interest is the development of new psychoactive substances that are structurally similar to Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate but have different effects on neurotransmitter release. Another area of interest is the study of the long-term effects of Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate use on the brain and behavior. Finally, there is potential for the use of Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate as a tool for studying the mechanisms of action of other psychoactive substances, particularly those that act on the serotonin, norepinephrine, and dopamine systems.

Scientific Research Applications

Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate has been used in scientific research to study the mechanisms of action of psychoactive substances. It has been shown to act as a serotonin-norepinephrine-dopamine releasing agent, meaning that it increases the levels of these neurotransmitters in the brain. This makes it a potentially useful tool for studying the effects of neurotransmitter release on behavior and cognition.

properties

IUPAC Name

methyl 3-amino-2-(piperidin-1-ylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14(17)11-6-5-7-13(15)12(11)10-16-8-3-2-4-9-16/h5-7H,2-4,8-10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZZRRLGWBCGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331385
Record name methyl 3-amino-2-(piperidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate

CAS RN

866020-08-8
Record name methyl 3-amino-2-(piperidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate
Reactant of Route 3
Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-2-(piperidinomethyl)benzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.